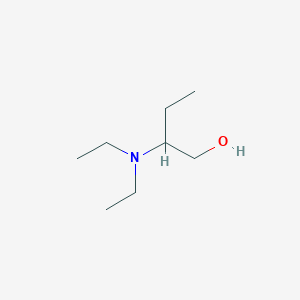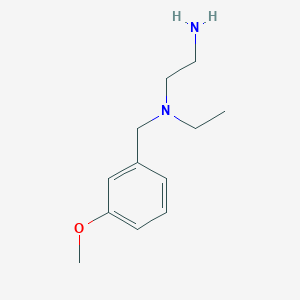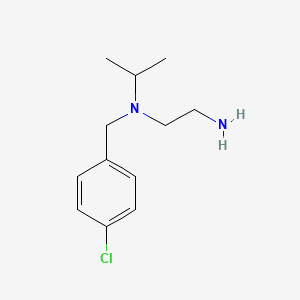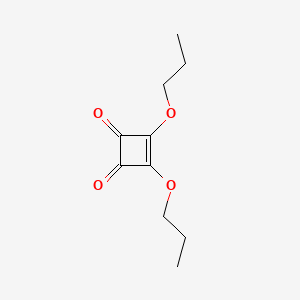
2-(Diethylamino)butan-1-ol
Descripción general
Descripción
2-(Diethylamino)butan-1-ol is an organic compound with the molecular formula C8H19NO . It is a derivative of butanol, where a diethylamino group is substituted at the second carbon atom .
Synthesis Analysis
A chemo-enzymatic method has been proposed for the preparation of a similar compound, (S,S)-2,2′-(ethylenediamino)dibutan-1-ol . This method is based on the synthesis of racemic (±)-N-carbobenzoxy-2-amino-butan-1-ol and its enantioselective acylation in the presence of lipase at a key resolution step to release the optically active alcohol .Molecular Structure Analysis
The molecular weight of 2-(Diethylamino)butan-1-ol is 145.24 . The InChI code for this compound is 1S/C8H19NO/c1-4-8(7-10)9(5-2)6-3/h8,10H,4-7H2,1-3H3 .Aplicaciones Científicas De Investigación
Flavor Compounds in Foods
2-(Diethylamino)butan-1-ol is related to branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are significant flavor compounds in many food products. The production and degradation of these aldehydes from amino acids have been extensively reviewed, highlighting their importance in enhancing the flavor profiles of both fermented and non-fermented food products. Understanding the metabolic pathways leading to these compounds can aid in controlling their formation to achieve desired flavor levels in food (Smit, Engels, & Smit, 2009).
Downstream Processing in Bioproducts
The separation and purification processes for biologically produced diols, like 1,3-propanediol and 2,3-butanediol, are crucial in the microbial production of these chemicals. These processes account for more than 50% of the total production costs. Studies emphasize the need for improvement in separation technologies such as aqueous two-phase extraction, pervaporation, and reverse osmosis to enhance yield, purity, and reduce energy consumption. Optimizing these processes is vital for the efficient production of bio-based chemicals (Xiu & Zeng, 2008).
Ethylene Oligomerization and Industrial Applications
Ethylene oligomerization on nickel catalysts supported by solid acids presents a significant advancement in producing fuel range products like butenes. The review of heterogenous Ni-catalyzed oligomerization mechanisms and the bifunctional effects of nickel and acid sites on ethylene oligomerization highlights the potential for optimizing catalyst design. By adjusting the nickel-to-acid site ratio and the framework support, it's possible to direct the process towards desirable products, enhancing the efficiency and selectivity of ethylene oligomerization for industrial applications (Koninckx et al., 2021).
Acrylamide Research and Food Safety
Acrylamide, a byproduct of food processing, has prompted extensive research due to its potential health risks. Understanding its formation, particularly through the Maillard reaction, and exploring methods to reduce its levels in food are critical for improving food safety. This review focuses on the analytical, mechanistic, and industrial aspects of acrylamide research, providing a comprehensive overview of efforts to mitigate its presence in food products (Taeymans et al., 2004).
Propiedades
IUPAC Name |
2-(diethylamino)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-8(7-10)9(5-2)6-3/h8,10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDMXYFSFGUCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552295 | |
| Record name | 2-(Diethylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)butan-1-ol | |
CAS RN |
61940-73-6 | |
| Record name | 2-(Diethylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B3054716.png)









![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, diethyl ester](/img/structure/B3054733.png)


